molecular formula C10H7BrOS B1273726 1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone CAS No. 97511-06-3

1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone

Cat. No.: B1273726
CAS No.: 97511-06-3
M. Wt: 255.13 g/mol
InChI Key: WVTSOGFICBVCRE-UHFFFAOYSA-N
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Description

1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(1-benzothiophen-2-yl)ethanone. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position of the ethanone group.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in solvents like ethanol or methanol.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

  • Substituted ethanone derivatives from nucleophilic substitution.
  • Alcohols from reduction reactions.
  • Carboxylic acids from oxidation reactions.

Scientific Research Applications

1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anticancer and anti-inflammatory agents.

    Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways and molecular interactions.

Comparison with Similar Compounds

    1-(1-Benzothiophen-2-yl)ethanone: Lacks the bromine atom, leading to different reactivity and applications.

    1-(1-Benzothiophen-2-yl)-2-chloro-1-ethanone: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties and reactivity.

    1-(1-Benzothiophen-2-yl)-2-iodo-1-ethanone:

Uniqueness: 1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and enables specific synthetic transformations. Its unique structure allows for targeted applications in medicinal chemistry and materials science, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1-benzothiophen-2-yl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrOS/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTSOGFICBVCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383603
Record name 1-(1-Benzothiophen-2-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97511-06-3
Record name 2-(Bromoacetyl)benzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97511-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Benzothiophen-2-yl)-2-bromoethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-benzothiophen-2-yl)-2-bromoethan-1-one
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Synthesis routes and methods

Procedure details

Phenyltrimethylammonium tribromide (32.04 g) was added in portions under nitrogen at 0° C. over 10 minutes to a stirred solution of 1-(benzo[b]thiophen-2-yl]ethan-1-one (15.0 g) in tetrahydrofuran (400 ml), the mixture was stirred at ambient temperature for 5 hours, then it was filtered and the solvent was removed in vacuo. The residue was triturated with a 9:1 mixture of petroleum ether (b.p. 60-80° C.) and ethyl acetate (50 ml) and the resulting solid was collected by filtration and dried in vacuo to give 1-(benzo[b]thiophen-2-yl)-2-bromoethan-1-one (24.40 g) as a brown solid which was used without further purification.
Quantity
32.04 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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